1,2,5-Dithiazepane hydrochloride
Overview
Description
1,2,5-Dithiazepane hydrochloride: is a heterocyclic compound containing sulfur and nitrogen atoms within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Dithiazepane hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. For instance, the reaction of 1,2-ethanedithiol with suitable amines in the presence of catalysts such as boron trifluoride etherate can yield 1,2,5-dithiazepane . Another method involves the recyclization of small or medium-sized rings containing sulfur and nitrogen atoms .
Industrial Production Methods: Industrial production of this compound typically involves multicomponent condensation reactions. These reactions often use primary amines, formaldehyde, and ethane-1,2-dithiol as starting materials . The process may be catalyzed by various agents to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Dithiazepane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ring .
Scientific Research Applications
1,2,5-Dithiazepane hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,5-dithiazepane hydrochloride involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its biological activity . Additionally, the presence of sulfur and nitrogen atoms in the ring structure allows for interactions with enzymes and other proteins, potentially leading to various biological effects .
Comparison with Similar Compounds
1,2,5-Thiadiazepane: Contains sulfur and nitrogen atoms but differs in the arrangement of these atoms within the ring.
1,2,5-Oxathiazepane: Contains oxygen, sulfur, and nitrogen atoms in the ring.
1,2,5-Diazepane: Contains two nitrogen atoms in the ring instead of sulfur.
Uniqueness: 1,2,5-Dithiazepane hydrochloride is unique due to its specific arrangement of sulfur and nitrogen atoms within the seven-membered ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,2,5-dithiazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS2.ClH/c1-3-6-7-4-2-5-1;/h5H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFIVQDWXKRXPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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